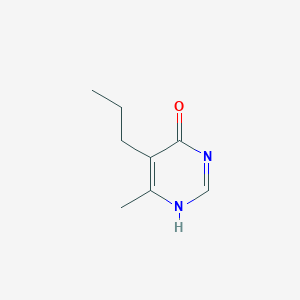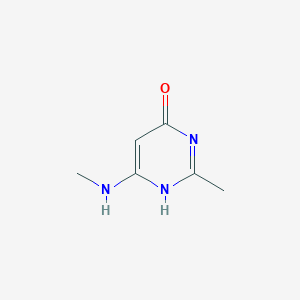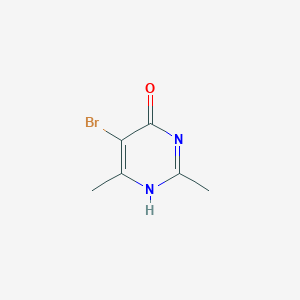
Azane;platinum(2+);dichloride;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by a platinum(II) ion coordinated to four ammonia (NH₃) ligands and two chloride (Cl) ligands, with one molecule of water of hydration.
Synthetic Routes and Reaction Conditions:
In-Lab Synthesis: The compound can be synthesized by reacting platinum(II) chloride with ammonia in an aqueous solution. The reaction is typically carried out at room temperature and involves the gradual addition of ammonia to a solution of platinum(II) chloride until the product precipitates out as a white crystalline solid.
Industrial Production Methods: On an industrial scale, the compound is produced through similar methods but with optimized conditions to ensure high purity and yield. The process involves large-scale reactors and precise control of temperature, pH, and ammonia concentration to achieve consistent product quality.
Types of Reactions:
Oxidation: Azane;platinum(2+);dichloride;hydrate can undergo oxidation reactions to form higher oxidation state platinum compounds.
Reduction: The compound can be reduced to form platinum metal or lower oxidation state platinum complexes.
Substitution: Ligand substitution reactions can occur, where the ammonia or chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or halogens.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Various ligands such as phosphines, thioethers, or water.
Major Products Formed:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Platinum metal or lower oxidation state complexes.
Substitution: Platinum complexes with different ligands.
Applications De Recherche Scientifique
Azane;platinum(2+);dichloride;hydrate is widely used in scientific research due to its unique properties and reactivity:
Chemistry: It serves as a precursor for the synthesis of other platinum-based compounds, including cisplatin, a well-known chemotherapy drug.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: As a precursor to cisplatin, it is indirectly involved in cancer treatment.
Industry: It is employed in the production of platinum-based catalysts and materials for various industrial applications.
Mécanisme D'action
The mechanism by which Azane;platinum(2+);dichloride;hydrate exerts its effects depends on its specific application:
In Chemistry: The compound acts as a catalyst or reactant in various chemical reactions, facilitating the formation of desired products.
In Biology and Medicine: As a precursor to cisplatin, it forms cross-links with DNA, inhibiting cancer cell growth and division.
Molecular Targets and Pathways Involved:
DNA: In the case of cisplatin, the compound targets DNA, forming adducts that disrupt DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Cisplatin (cis-diamminedichloroplatinum(II))
Carboplatin
Oxaliplatin
Propriétés
IUPAC Name |
azane;platinum(2+);dichloride;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNMCYHWRSOH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.[Cl-].[Cl-].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620570 |
Source


|
| Record name | Platinum(2+) chloride--ammonia--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13933-33-0 |
Source


|
| Record name | Platinum(2+) chloride--ammonia--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7804312.png)






![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B7804347.png)

![{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid](/img/structure/B7804357.png)
![4-{4,5-bis[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B7804362.png)

